N-Caffeoyl serotonin

Descripción

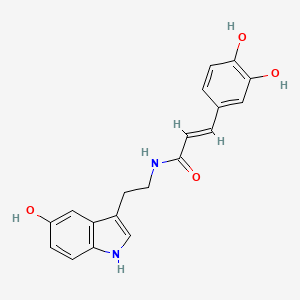

Structure

3D Structure

Propiedades

Número CAS |

928765-97-3 |

|---|---|

Fórmula molecular |

C19H18N2O4 |

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C19H18N2O4/c22-14-3-4-16-15(10-14)13(11-21-16)7-8-20-19(25)6-2-12-1-5-17(23)18(24)9-12/h1-6,9-11,21-24H,7-8H2,(H,20,25)/b6-2+ |

Clave InChI |

YXKFALZVRFVXFA-QHHAFSJGSA-N |

SMILES isomérico |

C1=CC(=C(C=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O)O |

Origen del producto |

United States |

Natural Occurrence and Distribution of N Caffeoyl Serotonin

Identification in Plant Species

N-Caffeoyl serotonin (B10506) is a member of the phenylpropanoid amides class of compounds and has been identified in a range of plant species. mdpi.comnih.gov Its discovery in these natural sources has paved the way for further investigation into its botanical distribution.

Specific Plant Sources and Families

The primary plant source of N-Caffeoyl serotonin is Safflower (Carthamus tinctorius), a member of the Asteraceae family. wjpsonline.comresearchgate.net Research has consistently identified this compound in safflower, particularly within its seeds. wjpsonline.comresearchgate.netumi.ac.id Beyond safflower, this compound and its derivatives have been noted in other plant families as well. For instance, serotonin N-hydroxycinnamoyltransferase, the enzyme crucial for the biosynthesis of phenylpropanoid amides like this compound, has been identified in over sixteen species across eight plant families. mdpi.com While the presence of this compound itself is most prominently documented in Carthamus tinctorius, related serotonin derivatives are found in a wider array of plants, including those of the Coffea (coffee) genus. vulcanchem.com The compound is also found in a wide range of other plant species. nih.gov

Distribution within Plant Tissues and Organs

The concentration of this compound and related compounds varies significantly among different parts of a plant. In Carthamus tinctorius, the seeds are the primary location for this compound. wjpsonline.comresearchgate.netumi.ac.id More specifically, it is a major phenolic constituent of defatted safflower seeds. nih.gov In other plants, serotonin and its derivatives are often found in vascular tissues. For example, in coffee plants, serotonin is present in the vascular tissues of organs such as somatic mature roots, embryos, immature fruits, and stems. mdpi.com Generally, aerial parts of plants, especially developing flowers and seeds, tend to have higher concentrations of serotonin and its derivatives compared to underground organs. mdpi.com

Quantitative Aspects of Natural Occurrence

Recent analytical studies have focused on quantifying the amount of this compound in plant materials, particularly in safflower seeds. These studies reveal that the concentration can vary and that the compound exists in different forms.

In a recent study, this compound was identified in safflower seeds for the first time, with phenolic compounds primarily existing in their free form. researchgate.netresearchgate.net The total phenolic content in the free form was measured at 370.16 mg Gallic Acid Equivalents (GAE) per 100 g of safflower seeds. researchgate.netresearchgate.net Another investigation into phenolic compounds in safflower seeds quantified various serotonin derivatives. While specific values for this compound were not singled out in this particular study, the levels of related compounds like N-(p-coumaroyl)serotonin and N-feruloylserotonin were determined, highlighting the significant presence of this class of compounds. researchgate.net

Table 1: Quantitative Analysis of Phenolic Compounds in Safflower Seeds

| Phenolic Fraction | Total Phenolic Content (mg GAE/100 g) | Key Findings |

|---|---|---|

| Free Phenolic Compounds | 370.16 | N-Caffeoylserotonin was identified for the first time in this fraction. researchgate.netresearchgate.net |

Biosynthesis and Metabolic Pathways of N Caffeoyl Serotonin

Precursor Compounds and Their Derivations

The formation of N-caffeoyl serotonin (B10506) relies on the availability of two primary precursor molecules: serotonin and an activated form of caffeic acid.

Serotonin, also known as 5-hydroxytryptamine, serves as the amine backbone of the N-caffeoyl serotonin molecule. vulcanchem.com In plants, serotonin is not only a precursor for various secondary metabolites but also a signaling molecule involved in growth, development, and stress responses. researchgate.netresearchgate.net Its synthesis originates from the aromatic amino acid tryptophan. mdpi.comnih.gov The production of serotonin is a critical prerequisite for the subsequent formation of this compound, positioning it as a central branch-point metabolite. mdpi.com The availability of serotonin can be a limiting factor in the biosynthesis of its derivatives, including this compound and melatonin (B1676174). mdpi.com

The caffeoyl moiety of this compound is derived from caffeic acid, a hydroxycinnamic acid produced via the phenylpropanoid pathway. mdpi.comresearchgate.net This pathway begins with the amino acid phenylalanine. mdpi.com For the condensation reaction with serotonin to occur, the carboxyl group of caffeic acid must be activated. This activation is achieved through the formation of a high-energy thioester bond with coenzyme A (CoA), resulting in the compound caffeoyl-CoA. vulcanchem.commdpi.comnih.gov

The synthesis of caffeoyl-CoA is a multi-step process involving several key enzymes. Phenylalanine is first converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. mdpi.com The enzyme p-coumarate 3-hydroxylase (C3′H) then catalyzes the hydroxylation of p-coumaroyl derivatives to produce caffeoyl derivatives. pnas.org Finally, an enzyme such as 4-coumarate:CoA ligase (4CL) or a similar ligase catalyzes the attachment of Coenzyme A to caffeic acid, yielding caffeoyl-CoA, the activated acyl donor required for this compound synthesis. mdpi.comsemanticscholar.org

Enzymatic Steps and Key Enzymes Involved

The biosynthesis of this compound is governed by a specific set of enzymes that catalyze the formation of its precursors and the final condensation step.

The final and pivotal step in the biosynthesis of this compound is the condensation of serotonin with caffeoyl-CoA. mdpi.com This reaction is catalyzed by the enzyme Serotonin N-hydroxycinnamoyltransferase (SHT) . semanticscholar.orgnih.govresearchgate.net SHT belongs to the BAHD family of acyltransferases, a group of enzymes known for catalyzing the transfer of acyl-CoA moieties to various acceptor molecules in plant secondary metabolism. semanticscholar.orgresearchgate.net

The SHT enzyme facilitates the formation of an amide bond between the amino group of serotonin and the carbonyl group of caffeoyl-CoA. mdpi.com While SHT can utilize other hydroxycinnamoyl-CoA thioesters (such as p-coumaroyl-CoA and feruloyl-CoA) and other amines, it often exhibits a high substrate affinity for serotonin. nih.govsemanticscholar.orgnih.gov The expression and activity of SHT are crucial in determining the production levels of this compound and other related phenylpropanoid amides in plants. mdpi.com

The synthesis of the serotonin precursor itself is a two-step enzymatic process in plants, starting from L-tryptophan. researchgate.netfrontiersin.org

Tryptophan Decarboxylase (TDC) : The first committed step is the decarboxylation of tryptophan to form tryptamine (B22526). This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC). researchgate.netfrontiersin.orgnih.gov TDC is a pyridoxal-5′-phosphate-dependent enzyme and is often considered the rate-limiting step in the plant serotonin biosynthetic pathway, controlling the metabolic flux towards tryptamine and its derivatives. mdpi.comnih.gov

Tryptamine 5-Hydroxylase (T5H) : The subsequent step is the hydroxylation of tryptamine at the 5-position of the indole (B1671886) ring to yield serotonin (5-hydroxytryptamine). This reaction is catalyzed by Tryptamine 5-Hydroxylase (T5H), which is a cytochrome P450 monooxygenase. researchgate.netfrontiersin.orgresearchgate.netusp.br Unlike TDC, T5H can be constitutively expressed in some plant tissues, rapidly converting available tryptamine into serotonin. mdpi.comnih.gov

The coordinated action of TDC and T5H ensures the supply of serotonin required for its subsequent conversion into this compound by SHT. researchgate.netnih.gov

Interplay with Serotonin and Melatonin Biosynthesis Pathways in Plants

Serotonin is a critical metabolic hub, standing at the crossroads of multiple biosynthetic pathways, most notably leading to the production of phenylpropanoid amides (like this compound) and the phytohormone melatonin. mdpi.comnih.gov

Upon its synthesis, serotonin can be directed down two major competing pathways:

This compound Synthesis : As described, Serotonin N-hydroxycinnamoyltransferase (SHT) can conjugate serotonin with activated hydroxycinnamic acids, such as caffeoyl-CoA, to produce this compound and other related compounds. mdpi.comfrontiersin.org These molecules are often involved in plant defense responses. tandfonline.com

Melatonin Synthesis : Alternatively, serotonin can be used as the direct precursor for melatonin biosynthesis. This involves a two-step enzymatic conversion. First, Serotonin N-acetyltransferase (SNAT) acetylates serotonin to form N-acetylserotonin. Subsequently, N-acetylserotonin is methylated by either N-acetylserotonin methyltransferase (ASMT) or Caffeic acid O-methyltransferase (COMT) to produce melatonin. mdpi.comtandfonline.comnih.govresearchgate.net

The partitioning of the serotonin pool between these two pathways is a dynamic process. The relative activities of SHT versus SNAT/ASMT/COMT likely determine whether a plant produces more phenylpropanoid amides or melatonin in response to specific developmental cues or environmental stresses. frontiersin.orgnih.gov This metabolic branch point highlights the intricate regulation of plant secondary metabolism, allowing plants to produce a diverse array of compounds from a common intermediate to meet various physiological needs.

Regulation of Biosynthesis in Plant Systems

The biosynthesis of this compound, a type of hydroxycinnamic acid amide (HCAA), is a tightly regulated process in plants, primarily activated as a defense response to various external pressures. nih.govmdpi.com The regulation occurs at multiple levels, including the expression of key biosynthetic genes, the activity of specific enzymes, and the availability of precursor molecules. mdpi.comfrontiersin.org The synthesis of these compounds is induced by a range of biotic and abiotic stresses, highlighting their role as phytoalexins. nih.govmdpi.com

Enzymatic Regulation and Substrate Availability

The final and crucial step in this compound biosynthesis is the condensation of a caffeoyl-CoA thioester with serotonin. mdpi.com This reaction is catalyzed by an acyltransferase enzyme, specifically a serotonin N-(hydroxycinnamoyl)transferase (SHT). nih.govmdpi.com Research has shown that the activity of these transferase enzymes is a key regulatory point.

Studies on a pepper (Capsicum annuum) N-(hydroxycinnamoyl)transferase demonstrated its ability to utilize various cinnamoyl-CoA esters as acyl donors and serotonin as an acyl acceptor. nih.gov The enzyme's affinity (Km) and maximum reaction velocity (Vmax) vary depending on the specific acyl-CoA substrate, indicating a potential mechanism for controlling the type of HCAA produced. nih.gov

| Acyl Donor Substrate | Km (μM) | Vmax (nkat mg⁻¹ protein) |

|---|---|---|

| Caffeoyl-CoA | 12.7 | 31 |

| p-Coumaroyl-CoA | 23.2 | 35 |

| Feruloyl-CoA | 3.5 | 7 |

| Cinnamoyl-CoA | 31.9 | 23 |

The availability of the precursor molecules, serotonin and caffeoyl-CoA, is another critical regulatory factor. mdpi.comfrontiersin.org Serotonin is synthesized from tryptophan, a reaction in which tryptophan decarboxylase (TDC) is considered the rate-limiting enzyme in plants. mdpi.comnih.gov The regulation of TDC expression and activity can, therefore, directly influence the pool of serotonin available for conjugation. mdpi.comresearchgate.net Similarly, caffeoyl-CoA is a product of the phenylpropanoid pathway, which is itself highly regulated and induced by stress. mdpi.com The coordinated activation of the tryptophan biosynthetic pathway and the phenylpropanoid pathway is essential for the production of this compound in response to stress. mdpi.com

Regulation by External Elicitors

The synthesis and accumulation of this compound and related HCAAs are widely recognized as stress-responsive events. nih.gov Various external stimuli, known as elicitors, can trigger the biosynthetic pathway, leading to a rapid accumulation of these defensive compounds in plant tissues. nih.govutm.mx This response forms a chemical barrier against pathogens and pests. nih.gov

| Regulatory Factor/Elicitor | Observed Effect | Plant/System Studied | Reference |

|---|---|---|---|

| Pathogen Infection (e.g., Fungal) | Induces synthesis of HCAAs; activates tryptophan and phenylpropanoid pathways. | Rice (Oryza sativa), Potato (Solanum tuberosum), Tobacco (Nicotiana tabacum) | nih.govmdpi.comutm.mx |

| Insect Herbivory | Significant increase in precursor (serotonin) levels and HCAA accumulation. | Rice (Oryza sativa) | nih.govsemanticscholar.org |

| Physical Injury/Wounding | Induces HCAA synthesis. | Potato (Solanum tuberosum), Maize (Zea mays) | nih.gov |

| UV Irradiation | Activates the tryptophan biosynthetic pathway from chorismate. | Rice (Oryza sativa) | mdpi.com |

| Salinity Stress | Increases concentration of serotonin. | Sunflower (Helianthus annuus) | researchgate.net |

The molecular mechanisms underlying this regulation involve complex signaling cascades. While still an active area of investigation, evidence points to the role of stress-related transcription factors that activate the genes encoding biosynthetic enzymes for both the serotonin and the phenylpropanoid pathways. frontiersin.orgresearchgate.net This integrated response allows the plant to efficiently produce protective compounds like this compound precisely when and where they are needed for defense. mdpi.comutm.mx

Chemical Synthesis and Derivatization of N Caffeoyl Serotonin

Laboratory Synthesis Approaches for N-Caffeoyl Serotonin (B10506)

The laboratory synthesis of N-Caffeoyl serotonin, a naturally occurring phenylpropanoid amide, has been accomplished through various chemical strategies. These methods typically involve the coupling of a protected caffeic acid derivative with serotonin.

One common approach utilizes activated esters of caffeic acid. For instance, this compound can be synthesized from the reaction of serotonin with p-coumaroyl- or feruloyl-N-hydroxysuccinimide esters. nih.gov This method, similar to the one used for synthesizing hydroxycinnamoyl-CoA, provides a reliable route to the desired amide. nih.gov

Another strategy involves the use of coupling reagents to facilitate the amide bond formation between caffeic acid and serotonin. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1H-benzotriazole have been successfully employed for the synthesis of N-acylated serotonins. nih.gov While this single-step method is efficient, challenges can arise from the low solubility of the starting materials, particularly when dealing with long-chain fatty acids. nih.gov To address this, mechanochemical synthesis has emerged as a solvent-free alternative, proving effective for the amidation of serotonin. nih.gov

A multi-step synthesis might involve the in-situ generation of an acyl chloride from the corresponding carboxylic acid. For example, thionyl chloride can be used as a chlorinating agent to create the acyl chloride, which then reacts with serotonin hydrochloride in a solvent like N,N-dimethylformamide (DMF). nih.gov However, this method can be laborious and may result in lower yields compared to more direct coupling methods. nih.gov

The general scheme for the synthesis of this compound and related amides involves the activation of the carboxylic acid group of the phenylpropanoid acid, followed by its reaction with the amine group of serotonin. The choice of activating agent, solvent, and reaction conditions can significantly influence the yield and purity of the final product.

Table 1: Comparison of Laboratory Synthesis Approaches for Serotonin Amides

| Method | Key Reagents | Advantages | Disadvantages |

| Activated Ester | N-hydroxysuccinimide esters | Reliable, well-established | May require prior synthesis of the activated ester |

| Coupling Reagents | EDC, 1H-benzotriazole | Single-step, efficient | Low solubility of reactants can be an issue |

| Mechanochemical | EDC, DMAP, planetary ball mill | Solvent-free, rapid, one-pot | Requires specialized equipment |

| Acyl Chloride | Thionyl chloride, DMF | Utilizes readily available reagents | Multi-step, potentially lower yields, harsh reagents |

Synthesis of this compound Analogues and Related Phenylpropanoid Amides

The synthesis of analogues of this compound and other phenylpropanoid amides is a significant area of research, driven by the diverse biological activities of these compounds. frontiersin.org These synthetic efforts often aim to explore structure-activity relationships by modifying either the phenylpropanoid or the amine moiety.

Phenylpropanoid amides are biosynthesized from cinnamic acid and phenylethylamine derivatives. frontiersin.org The general synthetic approach mirrors that of this compound, involving the coupling of a substituted cinnamic acid with a variety of amines.

For example, researchers have synthesized a range of substituted cinnamic acids and their corresponding amide analogues to investigate their potential as herbicides. frontiersin.org Similarly, N-benzyl analogues of serotonin have been synthesized to explore their pharmacological properties, particularly their affinity for serotonin receptors. researchgate.net The synthesis of these analogues often involves the condensation reaction of a suitable starting material, such as a hydroxyindole, with an aminoalkyl halide, followed by amminolysis. ucl.ac.ukucl.ac.uk

The synthesis of N-alkanoyl-5-hydroxytryptamides, which are structurally related to this compound, has also been reported. nih.gov These compounds are formed by the coupling of serotonin with long-chain fatty acids. nih.gov The challenges associated with the low solubility of these fatty acids in common organic solvents have been addressed through mechanochemical synthesis, which allows the reaction to proceed in the solid phase. nih.gov

The diversity of phenylpropanoid amides found in nature and synthesized in the laboratory is vast, reflecting the modular nature of their synthesis. By varying the hydroxycinnamic acid and the amine, a wide array of analogues can be generated, each with potentially unique biological properties.

Table 2: Examples of Synthesized this compound Analogues and Related Phenylpropanoid Amides

| Analogue/Related Compound | Phenylpropanoid Moiety | Amine Moiety |

| N-p-Coumaroyl serotonin | p-Coumaric acid | Serotonin |

| N-Feruloyl serotonin | Ferulic acid | Serotonin |

| N-Arachinoyl-5-hydroxytryptamide | Arachidic acid | Serotonin |

| N-Behenoyl-5-hydroxytryptamide | Behenic acid | Serotonin |

| N-trans-Caffeoyltyramine | Caffeic acid | Tyramine (B21549) |

| N-trans-Feruloyltyramine | Ferulic acid | Tyramine |

Enzymatic and Biocatalytic Synthesis Methods

Enzymatic and biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis for producing this compound and related compounds. researchgate.net These methods utilize enzymes that naturally catalyze the formation of amide bonds.

In plants, the synthesis of serotonin and its derivatives is a multi-step enzymatic process. nih.gov The biosynthesis of serotonin begins with the amino acid L-tryptophan, which is converted to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH). sigmaaldrich.comsigmaaldrich.comnih.gov Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin. nih.govyoutube.com The final step in the formation of this compound involves the enzyme serotonin N-hydroxycinnamoyl transferase (SHT), which catalyzes the transfer of a hydroxycinnamoyl group (like caffeoyl-CoA) to serotonin. nih.govnih.gov

Researchers have successfully engineered transgenic rice plants to express a pepper N-(hydroxycinnamoyl)transferase, which exhibits SHT activity. nih.gov These transgenic plants were able to produce p-coumaroylserotonin and feruloylserotonin, demonstrating the feasibility of in vivo biocatalytic synthesis. nih.gov The purified recombinant pepper enzyme also demonstrated the ability to synthesize these compounds in vitro. nih.gov

Another promising biocatalytic approach involves the use of amide bond synthetases (ABS). researchgate.net A study demonstrated the synthesis of N-trans-feruloyltyramine, a related phenylpropanoid amide, using an ABS from Azospirillum lipoferum. researchgate.net This reaction was further optimized by incorporating an ATP recycling system, making the process more cost-effective. researchgate.net The use of biocatalysts like ABS offers several advantages, including high selectivity and the ability to perform reactions under mild conditions, often obviating the need for protecting groups. researchgate.net

The development of cell-free enzymatic systems also presents a viable route for the synthesis of serotonin and its precursors. researchgate.net By combining purified enzymes like tryptophan hydroxylase and aromatic amino acid decarboxylase, researchers have achieved the two-step synthesis of serotonin from tryptophan. researchgate.net This approach allows for precise control over the reaction and can be adapted for the production of various serotonin derivatives.

Table 3: Key Enzymes in the Biosynthesis and Biocatalytic Synthesis of this compound and Related Compounds

| Enzyme | Abbreviation | Function |

| Tryptophan hydroxylase | TPH | Converts L-tryptophan to 5-hydroxytryptophan (5-HTP) |

| Aromatic L-amino acid decarboxylase | AADC | Converts 5-HTP to serotonin |

| Serotonin N-hydroxycinnamoyl transferase | SHT | Transfers a hydroxycinnamoyl group to serotonin |

| Amide Bond Synthetase | ABS | Catalyzes the formation of an amide bond between a carboxylic acid and an amine |

Analytical Methodologies for N Caffeoyl Serotonin Research

Extraction and Isolation Strategies from Biological Matrices

The initial step in researching N-Caffeoyl Serotonin (B10506) from natural sources involves its extraction and isolation from the plant matrix. The choice of method is crucial for maximizing yield and purity.

Commonly, the process begins with the preparation of a methanolic extract from the plant material, such as seeds. researchgate.net For instance, seeds from plants like Onopordum acanthium (Scotch thistle) or safflower (Carthamus tinctorius L.) are known sources. researchgate.netresearchgate.net The crude extract is often subjected to a preliminary cleanup to remove unwanted compounds. A widely used technique for this is solid-phase extraction (SPE), which separates compounds based on their physical and chemical properties. researchgate.net Macroporous resins are also employed for the enrichment and preliminary separation of serotonin derivatives from crude extracts. researchgate.net

Further purification often involves subsequent chromatographic steps. For example, after an initial cleanup on macroporous resin, fractions can be subjected to Sephadex LH-20 chromatography to remove acids and other components. researchgate.net These multi-step strategies are essential for isolating N-Caffeoyl Serotonin from the multitude of other phytochemicals present in the raw extract. nih.gov

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental biophysical technique that separates components of a mixture for purification and analysis. journalagent.com High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are indispensable tools in this compound research. ccsenet.org

UHPLC is a high-resolution analytical technique used for the separation, identification, and quantification of this compound and related hydroxycinnamic acid amides (HCAAs). acs.orgresearchgate.net This method offers high sensitivity and is suitable for analyzing complex plant extracts. acs.orgfda.gov.tw

The separation is typically achieved on a reversed-phase column, such as a C18 column. acs.orgacs.org A gradient elution is commonly used, where the composition of the mobile phase is changed over time to effectively separate the compounds of interest. The mobile phase often consists of water with a small percentage of formic acid (to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724). acs.orgacs.org

| Parameter | Description | Source |

|---|---|---|

| Column | ACQUITY BEH C18 (100 mm × 2.1 mm, 1.8 µm) | acs.orgacs.org |

| Mobile Phase A | Water with 0.1% formic acid | acs.orgacs.org |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% formic acid | acs.orgacs.org |

| Flow Rate | 0.35 mL/min | acs.orgacs.org |

| Column Temperature | 40 °C | acs.orgacs.org |

| Elution Gradient | Linear gradient from 5% to 100% Mobile Phase B over 23 minutes | acs.orgacs.org |

For the isolation of larger quantities of this compound for structural elucidation or bioactivity studies, preparative HPLC is the method of choice. evotec.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. researchgate.netevotec.com

Following initial extraction and fractionation, preparative HPLC is used to purify the target compound from the enriched fractions. researchgate.net For example, fractions obtained from solid-phase extraction of Onopordum acanthium seed extract were further purified using preparative HPLC to yield pure this compound. researchgate.net The process often involves gradient elution with solvents like acetonitrile and water, sometimes with additives like formic acid. google.com The purity of the isolated fractions is then typically assessed using analytical methods like LC-MS and NMR. google.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Once this compound is isolated, its chemical structure must be unequivocally confirmed and its quantity in a sample determined. This is accomplished using a combination of spectroscopic and spectrometric methods.

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. Both one-dimensional (¹H-NMR) and two-dimensional (¹³C-NMR) analyses are employed. The ¹H-NMR spectrum provides information about the different types of protons in the molecule and their neighboring atoms, while the ¹³C-NMR spectrum reveals the carbon skeleton. researchgate.net

In the case of this compound, NMR data confirms the presence of both the caffeoyl and serotonin moieties. researchgate.net Analysis of the chemical shifts, signal multiplicities, and coupling constants allows for the complete assignment of the molecule's structure. mdpi.com For example, the presence of aromatic, olefinic, and ketone signals in the ¹³C-NMR spectrum, along with UV absorbance data, helps to confirm the identity of this compound. researchgate.net

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns for structural confirmation. When coupled with a chromatographic technique like UHPLC (UHPLC-MS), it becomes a highly sensitive and specific tool for both identification and quantification. acs.org

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion, allowing for the determination of its elemental formula (C₁₉H₁₈N₂O₄ for this compound). acs.org

Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to fragmentation. The resulting fragment ions provide detailed structural information. For hydroxycinnamic acid amides like this compound, fragmentation patterns are characteristic of the amine and cinnamoyl parts of the molecule. acs.orgacs.org For instance, the fragmentation of N-trans-Caffeoyl-tryptamine, a similar compound, shows a characteristic precursor ion ([M+H]⁺) at m/z 323.13843. acs.org The fragmentation of this compound would involve the cleavage of the amide bond, yielding characteristic ions corresponding to the caffeoyl moiety (m/z 163.03883) and the serotonin fragment. acs.orgnih.gov

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 339.13393 | 177.9 | uni.lu |

| [M+Na]⁺ | 361.11587 | 185.3 | uni.lu |

| [M-H]⁻ | 337.11937 | 179.9 | uni.lu |

| [M+NH₄]⁺ | 356.16047 | 190.1 | uni.lu |

| [M+K]⁺ | 377.08981 | 178.3 | uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed in the study of this compound to both identify and quantify the compound. This method leverages the principle that molecules with chromophores—parts of the molecule that absorb light—absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The structure of this compound contains two primary chromophores: the indole (B1671886) ring of the serotonin moiety and the cinnamoyl group of the caffeic acid moiety. These structural features give rise to a characteristic UV-Vis absorption spectrum.

Detailed research findings indicate that the UV spectrum of this compound exhibits distinct absorption maxima (λmax). The presence of the conjugated system in the caffeoyl portion, linked to the indole nucleus of serotonin, results in specific electronic transitions (π → π*) that are readily detectable by UV-Vis spectrophotometry.

In a study identifying phenolic compounds from safflower (Carthamus tinctorius L.) seed cake, this compound was isolated and its structure confirmed using various spectroscopic methods, including UV spectroscopy. The reported UV absorbance maxima in methanol (B129727) were found to be at 226, 290, and 324 nm. These multiple peaks are characteristic of the complex conjugated system present in the molecule, reflecting the electronic transitions within both the serotonin and caffeic acid components.

The absorption around 290 nm can be attributed to the indole nucleus of the serotonin part of the molecule. Pure serotonin itself shows strong absorbance in this region. The peak at a longer wavelength, around 324 nm, is characteristic of the cinnamoyl (caffeoyl) moiety, which is a hydroxycinnamic acid derivative. Hydroxycinnamic acids and their esters typically display a major absorption band in the 310–330 nm range. The presence of both of these key absorption bands provides a spectral fingerprint for this compound.

For comparison, other related serotonin derivatives also show characteristic UV spectra. For instance, N-p-coumaroyl serotonin has been identified with UV maxima at 294 and 316 nm, while N-feruloyl serotonin shows similar absorption patterns. nih.gov These slight shifts in λmax values are due to the differences in the substituent groups on the phenyl ring of the cinnamic acid derivative.

The specific UV absorption maxima for this compound are summarized in the table below.

| Compound Name | Solvent | λmax (nm) |

| This compound | Methanol | 226, 290, 324 |

This UV-Vis spectral data is instrumental in the qualitative analysis of this compound, allowing for its identification in complex mixtures and extracts. Furthermore, by utilizing the Beer-Lambert Law, UV-Vis spectroscopy can be adapted for quantitative analysis, enabling the determination of the concentration of this compound in a sample by measuring its absorbance at a specific wavelength, typically the λmax where absorbance is strongest and interference from other compounds is minimal.

Biological Activities and Cellular Mechanisms of N Caffeoyl Serotonin in Vitro Studies

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation

N-Caffeoyl serotonin (B10506) demonstrates significant antioxidant properties, which are largely attributed to the catechol group within its caffeic acid moiety. This structure enables it to effectively neutralize harmful reactive oxygen species (ROS).

The ability of N-Caffeoyl serotonin to scavenge free radicals has been confirmed through various in vitro assays. Its radical scavenging capacity is considered potent, with some studies noting it to be comparable to that of ascorbic acid. selleckchem.com The mechanism involves the donation of hydrogen atoms from its catechol group to stabilize free radicals. selleckchem.com This direct antioxidant action is a key aspect of its protective potential. Studies have highlighted its strong radical scavenging activity, a characteristic shared with other hydroxycinnamic acid amides. kaust.edu.saresearchgate.net The structure-activity relationship is clear, as the presence of the catechol moiety is a primary determinant of its radical-scavenging efficacy. researchgate.netjst.go.jp

Beyond direct radical scavenging, this compound exhibits protective effects within cellular models of oxidative stress. kaust.edu.sa It has been shown to shield cells from damage induced by agents like hydrogen peroxide (H₂O₂). This protection involves the modulation of key cellular pathways. For instance, this compound can upregulate the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, through the activation of the PI3K/Akt/Nrf2 signaling pathway.

In human keratinocyte (HaCaT) cells, treatment with this compound was found to protect against oxidative stress-induced cell death, reduce intracellular ROS generation, and prevent lipid peroxidation. researchgate.net It also influences apoptosis-related proteins, increasing the expression of the anti-apoptotic protein Bcl-xL while decreasing levels of pro-apoptotic proteins like Bax and cleaved caspase-3.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit several key enzymes, with findings indicating a selective and varied range of activity.

Research has identified this compound as a selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling. In one study, it demonstrated potent inhibition of COX-2 with a 50% inhibitory concentration (IC₅₀) of 42.5 μM. The compound showed selective inhibition of COX-2 when compared to aspirin. Further analysis suggested that the linkage of caffeic acid to serotonin enhances this inhibitory activity and that the catechol structure is a crucial factor for its selectivity towards COX-2.

Table 1: In Vitro COX-2 Inhibition by this compound

| Enzyme | Inhibitor | IC₅₀ Value | Source |

|---|

Beta-secretase 1 (BACE1) is an enzyme implicated in the pathology of Alzheimer's disease. While various serotonin derivatives have been tested for BACE1 inhibition, this compound was found to have weak inhibitory activity. Studies reported its IC₅₀ value to be greater than 400 μM, indicating a significantly lower potency compared to other derivatives like N-cinnamoyl serotonin, which had an IC₅₀ of 86.7 μM in the same study. This suggests that the specific substitutions on the cinnamic acid portion of the molecule heavily influence its ability to inhibit BACE1.

Table 2: In Vitro BACE1 Inhibition by Serotonin Derivatives

| Enzyme | Inhibitor | IC₅₀ Value | Source |

|---|---|---|---|

| Beta-Secretase 1 (BACE1) | This compound | >400 μM |

This compound has also been identified as a potent inhibitor of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. In a comparative study of serotonin derivatives, this compound was among the most effective inhibitors of this enzyme. The research highlighted that the amide linkage between the cinnamic acid and serotonin moieties is critical for this inhibitory activity. While described as a potent inhibitor, specific IC₅₀ values from this primary study are not detailed in the abstract.

Table 3: In Vitro α-Glucosidase Inhibition by this compound

| Enzyme | Inhibitor | Finding | Source |

|---|

Tyrosinase Inhibition and Melanogenesis Modulation

This compound (CaS) has demonstrated notable effects on the processes of tyrosinase inhibition and the modulation of melanogenesis, the complex process of melanin (B1238610) production. nih.govjst.go.jp

Effects on Melanin Production Pathways

In vitro studies utilizing B16 melanoma cells have shown that this compound can effectively reduce melanin content in a dose-dependent manner. nih.gov This is achieved through the inhibition of tyrosinase (TYR) activity, a critical enzyme in the melanin synthesis pathway. nih.gov Specifically, CaS treatment has been found to inhibit the expression of key melanogenesis-related proteins, including microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), and tyrosinase-related protein-1 (TRP-1). nih.gov However, it does not appear to affect the expression of tyrosinase-related protein-2 (TRP-2). nih.gov

The mechanism of action involves the modulation of signaling pathways initiated by molecules such as the alpha-melanocyte-stimulating hormone (α-MSH). nih.gov α-MSH typically binds to the melanocortin 1 receptor (MC1R), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent stimulation of melanin synthesis. nih.govmdpi.com this compound counteracts this by reducing intracellular cAMP levels. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., cAMP, ERK, MITF)

This compound exerts its influence on melanogenesis by modulating several key intracellular signaling molecules. It has been observed to reduce intracellular levels of cyclic AMP (cAMP), a crucial second messenger in the melanin production cascade. nih.gov In α-MSH-stimulated B16F10 cells, CaS was shown to inhibit the increase in intracellular cAMP levels. nih.gov

Furthermore, this compound has been found to activate the phosphorylation of the extracellular signal-regulated kinase (ERK). nih.gov The activation of ERK is significant because it leads to the phosphorylation and subsequent degradation of the microphthalmia-associated transcription factor (MITF). nih.gov MITF is a master regulator of melanogenic gene expression, including tyrosinase. nih.gov By downregulating MITF, this compound effectively suppresses the expression of the enzymes required for melanin synthesis. nih.gov The inhibitory effect of CaS on α-MSH-induced melanogenesis was abrogated by an ERK inhibitor, confirming the critical role of this pathway. nih.gov

Table 1: Effects of this compound on Melanogenesis-Related Factors in B16 Melanoma Cells

| Factor | Effect of this compound | Reference |

|---|---|---|

| Melanin Content | Reduced in a dose-dependent manner | nih.gov |

| Tyrosinase (TYR) Activity | Reduced in a dose-dependent manner | nih.gov |

| MITF Protein Expression | Inhibited | nih.gov |

| TYR Protein Expression | Inhibited | nih.gov |

| TRP-1 Protein Expression | Inhibited | nih.gov |

| TRP-2 Protein Expression | No significant change | nih.gov |

| Intracellular cAMP Levels | Reduced | nih.gov |

| ERK Phosphorylation | Activated/Accelerated | nih.gov |

Cellular Proliferation and Migration Studies

This compound has also been investigated for its effects on the dynamics of keratinocytes, the primary cell type in the epidermis.

Effects on Keratinocyte Cell Dynamics

In studies using human keratinocyte HaCaT cells, this compound has been shown to promote cell proliferation and migration, even in serum-deficient conditions. bmbreports.orgresearchgate.net This suggests a potential role in processes such as wound healing and skin regeneration. researchgate.net The compound was observed to induce G1 progression in the cell cycle. researchgate.net This was correlated with an increase in the mRNA levels of cyclin D1, cyclin E, and CDK2, as well as the transcriptional factors c-Myc and c-Fos. bmbreports.org Correspondingly, the protein expression of cyclin D1, cyclin E, c-Myc, and c-Fos also increased in a time-dependent manner following CaS stimulation. bmbreports.org

Involvement of Serotonin 2B Receptor (5-HT2BR) and Associated Pathways (e.g., ERK, Akt)

The proliferative and migratory effects of this compound on keratinocytes are mediated through the serotonin 2B receptor (5-HT2BR). bmbreports.orgresearchgate.net Both this compound and serotonin (5-HT) itself induce cell proliferation and migration via the 5-HT2BR/ERK pathway in HaCaT cells. bmbreports.orgresearchgate.net However, this compound demonstrates an additional mechanism of action by activating the Akt pathway. bmbreports.org This activation of the Akt pathway contributes to the upregulation of cyclin D1, cyclin E, and MMP-9 expression. bmbreports.org While serotonin-induced cell migration is primarily dependent on the ERK/AP-1/MMP-9 pathway, this compound utilizes an additional Akt/NF-κB/MMP-9 pathway to regulate cell migration. researchgate.net

Table 2: Signaling Pathways Involved in this compound-Induced Keratinocyte Proliferation and Migration

| Pathway Component | Role in CaS-Induced Effects | Reference |

|---|---|---|

| Receptor | ||

| 5-HT2BR | Mediates the effects of CaS | bmbreports.orgresearchgate.net |

| Signaling Pathways | ||

| ERK | Activated by CaS to promote proliferation and migration | bmbreports.orgresearchgate.net |

| Akt | Additionally activated by CaS to promote proliferation and migration | bmbreports.org |

| Downstream Effectors | ||

| Cyclin D1 & Cyclin E | Upregulated by CaS via both ERK and Akt pathways | bmbreports.orgresearchgate.net |

| c-Myc & c-Fos | Increased expression following CaS stimulation | bmbreports.org |

| MMP-9 | Upregulated by CaS via both ERK/AP-1 and Akt/NF-κB pathways | bmbreports.orgresearchgate.net |

Modulation of Matrix Metalloproteinases (MMPs) and ADAMTS

While direct studies on this compound's effect on Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMTS) are limited, research on a closely related compound, N-feruloylserotonin, provides relevant insights. N-feruloylserotonin has been found to suppress the expression of MMP-3, MMP-13, and ADAMTS, which are enzymes involved in the degradation of the extracellular matrix, particularly in cartilage. wikipedia.org Given the structural similarity, it is plausible that this compound may exhibit similar modulatory effects on these enzymes, a hypothesis that warrants further investigation.

Investigated Biological Activities (e.g., Cytotoxicity in specific cell lines, anti-HIV activity in vitro)

The in vitro biological activities of this compound have been a subject of scientific investigation, particularly concerning its effects on various cell lines and its potential as an antiviral agent. Research has focused on determining its cytotoxicity against both cancerous and normal cells, as well as its efficacy against the human immunodeficiency virus (HIV).

Cytotoxicity in Specific Cell Lines

This compound has demonstrated varied cytotoxic effects depending on the cell line and concentration tested.

A study involving a panel of 12 phenylpropanoid amides assessed their cytotoxicity against four human oral squamous cell carcinoma (OSCC) cell lines (Ca9-22, HSC-2, HSC-3, HSC-4) and three normal human oral cell lines (gingival fibroblast, periodontal ligament fibroblast, and pulp cells). iiarjournals.orgjosai.ac.jp The results indicated that this compound, like the other related compounds, exhibited moderate cytotoxicity against both the normal and cancerous oral cell lines. iiarjournals.orgresearchgate.net However, the this compound derivative showed essentially no tumor-selectivity, meaning it did not preferentially target cancer cells over normal cells. iiarjournals.orgjosai.ac.jp

In a different investigation using B16F10 murine melanoma cells, the cytotoxic profile of this compound was evaluated at concentrations from 1 to 100 μM. nih.gov The findings showed that the compound did not impact cell proliferation at concentrations up to 20 μM. nih.gov However, significant cytotoxicity was observed at higher concentrations, with a 60% decrease in cell viability at 50 μM and a 72% decrease at 100 μM after 24 hours of treatment. nih.gov

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Organism | Cell Type | Concentration | Observed Effect | Citation |

| Ca9-22, HSC-2, HSC-3, HSC-4 | Human | Oral Squamous Carcinoma | Not specified | Moderate cytotoxicity | iiarjournals.orgjosai.ac.jp |

| HGF, HPLF, HPC | Human | Normal Oral Cells | Not specified | Moderate cytotoxicity | iiarjournals.orgjosai.ac.jp |

| B16F10 | Murine | Melanoma | Up to 20 µM | No significant effect on proliferation | nih.gov |

| B16F10 | Murine | Melanoma | 50 µM | ~60% decrease in cell viability | nih.gov |

| B16F10 | Murine | Melanoma | 100 µM | ~72% decrease in cell viability | nih.gov |

Anti-HIV Activity In Vitro

The potential of this compound as an anti-HIV agent has also been explored. In a study that screened 12 phenylpropanoid amides for various biological activities, their effect on HIV was assessed. iiarjournals.orgresearchgate.net The anti-HIV activity was evaluated based on the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% cytoprotective concentration from HIV infection (EC₅₀). iiarjournals.org The research concluded that this compound, along with the other tested phenylpropanoid amides, showed no detectable anti-HIV activity in vitro. iiarjournals.orgresearchgate.net

Table 2: In Vitro Anti-HIV Activity of this compound

| Activity Assessed | Method | Finding | Citation |

| Anti-HIV Activity | Ratio of CC₅₀ to EC₅₀ | No detectable activity | iiarjournals.orgresearchgate.net |

Structure Activity Relationship Sar Studies of N Caffeoyl Serotonin and Its Analogues

Influence of Cinnamic Acid Moiety Modifications on Biological Activity

The cinnamic acid portion of N-Caffeoyl serotonin (B10506) plays a pivotal role in defining its biological activity. Modifications to this moiety, particularly the substitution pattern on the phenyl ring, have been shown to significantly alter its efficacy in various biological assays.

Research has demonstrated that the presence and position of hydroxyl and methoxy (B1213986) groups on the cinnamic acid ring are critical determinants of activity. For instance, in studies evaluating the inhibition of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease, derivatives of N-cinnamoyl serotonin showed varied inhibitory potential. The introduction of hydroxyl or methoxy groups at the 4'-position of the cinnamic acid moiety was found to decrease the inhibitory activity. nih.govresearchgate.net Specifically, analogues such as N-p-coumaroyl serotonin and N-p-methoxy cinnamoyl serotonin exhibited reduced BACE1 inhibition. nih.govresearchgate.net

Furthermore, the presence of a catechol group (two adjacent hydroxyl groups) in the cinnamic acid moiety, as seen in N-Caffeoyl serotonin, is a significant factor for certain biological activities. nih.gov This catechol structure is considered a major contributing factor for the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov Comparing this compound with its parent compound, caffeic acid, revealed that the linkage to serotonin enhances COX-2 inhibition. nih.govnih.gov In contrast, for BACE1 inhibition, the presence of a hydroxyl group at the 4'-position along with a hydroxyl or methoxy group at the meta-position, as in this compound and N-feruloyl serotonin, weakened the inhibitory activity. nih.govresearchgate.net

For α-glucosidase inhibition, another therapeutic target, N-p-coumaroyl serotonin and this compound were found to be the most potent inhibitors among a series of serotonin derivatives. researchgate.net This suggests that specific hydroxylation patterns on the cinnamic acid moiety are favorable for this particular activity.

The following table summarizes the influence of cinnamic acid moiety modifications on the BACE1 inhibitory activity of N-cinnamoyl serotonin analogues.

| Compound | Cinnamic Acid Moiety Modification | BACE1 IC50 (µM) |

| N-cinnamoyl serotonin | Unsubstituted | 86.7 ± 4.0 nih.govresearchgate.net |

| N-p-coumaroyl serotonin | 4'-hydroxyl | >400 nih.govresearchgate.net |

| N-p-methoxy cinnamoyl serotonin | 4'-methoxy | >400 nih.govresearchgate.net |

| This compound | 3',4'-dihydroxy | >400 nih.govresearchgate.net |

| N-feruloyl serotonin | 4'-hydroxyl, 3'-methoxy | >400 nih.govresearchgate.net |

Impact of Serotonin Moiety and Substituents on Biological Activity

The serotonin moiety of this compound is another critical component that significantly influences its biological profile. SAR studies have revealed that both the indole (B1671886) structure of serotonin and its substituents are key to its activity.

The serotonin moiety itself is crucial for potent biological effects. For instance, in the context of α-glucosidase inhibition, the linkage of the cinnamic acid moiety to the serotonin moiety was found to be essential for the observed inhibitory activity. researchgate.net Similarly, for antioxidant and tyrosinase inhibitory activities, the serotonin moiety plays a strong role. nih.gov

Modifications to the serotonin structure can dramatically alter the compound's properties. One study investigating the cytotoxicity of phenylpropanoid amides found that replacing amines like vanillylamine (B75263) and tyramine (B21549) with a serotonin moiety in N-caffeoyl derivatives led to a near-complete elimination of tumor selectivity. iiarjournals.orgjosai.ac.jp This change was attributed to an increase in the surface area and a decrease in electrostatic interaction. iiarjournals.orgjosai.ac.jp

The table below illustrates the impact of replacing different amine moieties on the tumor selectivity of N-caffeoyl derivatives.

| N-Caffeoyl Derivative Coupled With | Tumor Selectivity |

| Vanillylamine | Relatively High iiarjournals.orgjosai.ac.jp |

| Tyramine | Relatively High iiarjournals.orgjosai.ac.jp |

| Serotonin | Essentially No Tumor Selectivity iiarjournals.orgjosai.ac.jp |

Importance of Linkage and Olefinic Structures for Activity

The structural integrity of the linker connecting the cinnamic acid and serotonin moieties, as well as the olefinic double bond within the cinnamic acid portion, are fundamental for the biological activity of this compound and its analogues.

The amide linkage formed between the carboxyl group of cinnamic acid and the amino group of serotonin is not merely a passive connector but an active participant in the molecule's biological function. Studies have shown that this linkage is crucial for both α-glucosidase inhibition and antioxidant activity. researchgate.netnih.gov For COX-2 inhibition, the linkage of caffeic acid to serotonin was found to enhance the inhibitory effect compared to caffeic acid alone. nih.govnih.gov This suggests that the amide bond helps to correctly orient the two key moieties for optimal interaction with the enzyme's active site.

The olefinic (C=C) double bond in the cinnamic acid moiety is another critical structural feature. Research on α-glucosidase inhibition has highlighted the importance of this double bond for the activity of serotonin derivatives. researchgate.net The reduction of this double bond has been shown to affect both antioxidant and tyrosinase inhibitory activities in cinnamic acid derivatives. researchgate.net The (E)-configuration of this double bond in this compound is considered critical for maintaining its bioactivity, as isomerization to the cis form could alter its binding affinity to biological targets. vulcanchem.com The planar structure facilitated by this double bond is thought to enable favorable interactions, such as π-π stacking, with enzymes and receptors. vulcanchem.com

Computational and Quantum-Chemical Approaches in SAR Analysis

Computational and quantum-chemical methods have become invaluable tools for elucidating the structure-activity relationships of this compound and its analogues at a molecular level. These approaches provide insights into the electronic and steric properties that govern their biological activities.

Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the structural features of these compounds with their biological effects. For example, in the analysis of phenylpropanoid amides, it was found that tumor selectivity correlated with the molecule's surface area and maximum electrostatic potential. iiarjournals.orgjosai.ac.jp Specifically, the loss of tumor selectivity when the serotonin moiety was introduced into N-caffeoyl derivatives was attributed to an increased surface area and decreased electrostatic interaction. iiarjournals.orgjosai.ac.jp

Quantum-chemical calculations, such as those based on density functional theory (DFT), have been used to determine physicochemical and structural parameters of phenylpropanoid amides. iiarjournals.org These calculations help in understanding how molecular properties like HOMO (Highest Occupied Molecular Orbital) energy, chemical hardness, and lipophilicity correlate with cytotoxicity. josai.ac.jp For instance, the cytotoxicity of these amides against normal cells was found to be correlated with descriptors related to electrostatic interactions, such as polar surface area and chemical hardness. josai.ac.jp

These computational approaches have also shed light on the interaction of indole derivatives with serotonin receptors, suggesting that charge transfer between the phenyl ring and the receptor, along with localized electrostatic interactions, are important for binding. nih.gov Such computational models are instrumental in predicting the biological activity of new analogues and guiding the rational design of more potent and selective compounds.

Role of N Caffeoyl Serotonin in Plant Physiology and Stress Responses

Contribution to Plant Defense Mechanisms

The accumulation of N-caffeoyl serotonin (B10506) and related PAs is a hallmark of the plant defense response. frontiersin.org These compounds are involved in protecting plants from both pathogenic microbes (biotic stress) and harsh environmental conditions (abiotic stress). mpg.de

N-Caffeoyl serotonin and its analogs function as phytoalexins, which are antimicrobial compounds synthesized de novo by plants upon pathogen attack. researchgate.netmdpi.com Research has demonstrated that the synthesis of these molecules is induced in response to infection by a range of fungal and bacterial pathogens. frontiersin.orgmdpi.com

In rice (Oryza sativa), for instance, serotonin-derived HCAAs like N-p-coumaroylserotonin and N-feruloylserotonin accumulate in leaves infected with the fungal pathogens Magnaporthe oryzae (rice blast fungus) and Bipolaris oryzae. frontiersin.orgmdpi.com These stress-induced phenylamides exhibit direct antimicrobial activity, inhibiting the growth of invading pathogens. researchgate.netmdpi.com Their role extends beyond direct toxicity; they also contribute to the physical reinforcement of cell walls at the site of infection, creating a more robust barrier against pathogen ingress. mdpi.com The accumulation of these compounds is a defensive strategy to restrict the spread of necrotrophic and biotrophic pathogens. nih.gov

| Plant Species | Pathogen | Observed Role of Serotonin Amides |

|---|---|---|

| Rice (Oryza sativa) | Magnaporthe oryzae (Rice Blast Fungus), Bipolaris oryzae, Cochliobolus miyabeanus, Xanthomonas oryzae (Bacterial Blight) | Accumulation in infected leaves; act as phytoalexins with direct antimicrobial activity; contribute to cell wall reinforcement. frontiersin.orgmdpi.com |

| Tobacco (Nicotiana attenuata) | Herbivorous Insects (Manduca sexta) | Accumulation of related phenolamides (caffeoylputrescine) is induced upon herbivore attack, serving as a chemical defense. mpg.denih.gov |

Plants also ramp up the production of this compound and related compounds to cope with abiotic stressors. frontiersin.orgmpg.de These molecules play a significant role in protecting plant tissues from environmental damage. mdpi.com

Exposure to ultraviolet (UV) radiation is a well-documented trigger for the accumulation of phenylamides, including N-p-coumaroylserotonin, in rice leaves. mdpi.comnih.gov This response suggests a photoprotective function, where the compounds may absorb harmful UV rays or quench the reactive oxygen species (ROS) generated by UV stress. The antioxidant capacity of this compound, conferred by its catechol group, allows it to neutralize free radicals effectively. vulcanchem.com

Furthermore, these compounds are implicated in tolerance to other abiotic factors. In Datura metel, serotonin and its derivatives act as antioxidants to protect young reproductive tissues from cold stress. tandfonline.com The accumulation of various phenolamides has also been linked to plant responses to drought and salt stress. frontiersin.orgmpg.de

| Abiotic Stressor | Plant Species | Observed Role of this compound and Analogs |

|---|---|---|

| UV Radiation | Rice (Oryza sativa) | Accumulation of N-p-coumaroylserotonin and other phenylamides in leaves, suggesting a photoprotective role. mdpi.comnih.gov |

| Cold Stress | Datura metel | Increased concentration of serotonin and its derivatives to protect reproductive tissues, acting as an antioxidant. tandfonline.com |

| Salt Stress, Drought | General | Involvement of phenolamides in tolerance mechanisms has been proposed. frontiersin.orgmpg.de |

Integration within Plant Signaling Pathways

The synthesis of this compound is tightly regulated and integrated within the broader network of plant defense signaling. Its production is not an isolated event but a downstream consequence of the plant recognizing a threat. This process connects several key metabolic and signaling pathways. researchgate.net

The biosynthesis of this compound requires precursors from two major pathways: serotonin from the tryptophan pathway and caffeoyl-CoA from the phenylpropanoid pathway. researchgate.netmdpi.com Stress signals, such as pathogen elicitors or UV radiation, coordinately activate the genes within these pathways. researchgate.net For example, phytohormones associated with defense, like jasmonic acid (JA), are known to trigger the expression of transcription factors (e.g., MYB8 in Nicotiana attenuata) that, in turn, activate the genes for phenolamide synthesis. mpg.denih.gov

The final step of conjugation is catalyzed by specific acyltransferase enzymes, such as hydroxycinnamoyl-CoA:serotonin N-(hydroxycinnamoyl)transferase (SHT), which are induced by stress. mdpi.com Therefore, the accumulation of this compound serves as a biochemical marker of an activated defense response, linking the perception of stress to the production of protective compounds.

Ecological Implications of this compound Production

The production of this compound and other phenolamides has significant consequences for a plant's interaction with its environment. These compounds are a crucial component of the plant's chemical defense strategy, influencing its relationships with pathogens and herbivores. mdpi.comutrgv.edu

By acting as phytoalexins, these molecules can determine the outcome of plant-pathogen interactions, providing resistance against a broad spectrum of microbes. frontiersin.org This chemical shield is vital for plant survival in environments rife with potential pathogens.

In the context of herbivory, phenolamides can act as anti-feedants or toxins, deterring insects and other animals from consuming plant tissues. frontiersin.org The accumulation of these compounds in reproductive organs and seeds, as seen in safflower (Carthamus tinctorius), provides protection to the plant's most valuable assets for future generations. vulcanchem.comtandfonline.com The presence of these defensive chemicals in fruits and seeds can discourage predation, thereby increasing the chances of successful reproduction and dispersal. tandfonline.comtandfonline.com

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets and Mechanisms of Action

While initial studies have identified several biological targets for N-Caffeoyl serotonin (B10506), further research is necessary to uncover the full spectrum of its interactions within biological systems. A key area of future investigation will be the identification of novel protein targets and the detailed elucidation of the molecular mechanisms that underpin its observed pharmacological effects. For instance, its role as a selective COX-2 inhibitor has been noted, and further studies could explore its potential in inflammatory conditions. josai.ac.jpscispace.com

Future research should also aim to understand the structure-activity relationships that govern its bioactivity. ingentaconnect.com Modifying the caffeic acid or serotonin moieties could lead to the development of analogs with enhanced affinity for specific targets, such as BACE1 in the context of Alzheimer's disease, without compromising its antioxidant properties. vulcanchem.com Moreover, exploring its effects on various signaling pathways, such as the ERK pathway involved in melanogenesis, will provide a more comprehensive picture of its cellular functions. nih.gov

Development of Advanced Analytical and Synthetic Methodologies

The accurate detection and quantification of N-Caffeoyl serotonin in various matrices, from plant extracts to biological fluids, is crucial for both research and potential commercial applications. While methods like HPLC and mass spectrometry are currently employed, there is a need for the development of more advanced and sensitive analytical techniques. mdpi.comacs.org Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) represents a promising avenue for the deep annotation of this compound and other hydroxycinnamic acid amides in complex samples. acs.orgacs.org

In parallel, optimizing the synthesis of this compound is a critical step towards its large-scale production. Current laboratory methods often involve coupling serotonin with caffeic acid, but these can be complex and may have scalability issues. vulcanchem.com Exploring enzymatic synthesis using acyltransferases could offer a more stereoselective and environmentally friendly alternative. vulcanchem.com Additionally, green chemistry approaches, such as using microwave and ultrasound irradiation to accelerate reactions in aqueous media, could provide rapid and efficient synthesis with minimal waste. mdpi.com

Exploration of Biosynthetic Pathway Regulation for Enhanced Production

Understanding and manipulating the biosynthetic pathway of this compound in plants is a key strategy for enhancing its production naturally. In plants, serotonin is a precursor for a variety of secondary metabolites, including phenylpropanoid amides like this compound. mdpi.com The biosynthesis involves the condensation of cinnamoyl-CoA thioesters with serotonin, a reaction catalyzed by serotonin N-hydroxycinnamoyl transferase. mdpi.com

Future research should focus on identifying and characterizing the specific enzymes and regulatory genes involved in this pathway. For instance, tryptophan decarboxylase (TDC) is a rate-limiting enzyme in serotonin biosynthesis in plants. mdpi.com Overexpressing key enzymes like TDC or serotonin N-hydroxycinnamoyl transferase in suitable plant species or microbial systems could lead to significantly higher yields of this compound. Furthermore, investigating the role of transcription factors, such as MYB proteins that regulate the biosynthesis of hydroxycinnamic acid amides, could provide another layer of control for enhancing production. frontiersin.org The influence of environmental stressors on the accumulation of these compounds in plants also warrants further investigation. frontiersin.orgmdpi.com

Comparative Studies with Other Phenylpropanoid Amides and Serotonin Conjugates

For example, studies have shown that while N-caffeoyl derivatives coupled with vanillylamine (B75263) and tyramine (B21549) exhibit tumor selectivity, this effect is diminished when serotonin is the amine, suggesting that the nature of the amine conjugate significantly influences the compound's properties. josai.ac.jpiiarjournals.org Similarly, comparing the antioxidant and enzyme-inhibitory activities of this compound with its counterparts can reveal important structure-activity relationships. ingentaconnect.comjst.go.jp These comparative analyses will be invaluable for identifying the most promising candidates for specific therapeutic or cosmetic applications and for guiding the rational design of new, more potent analogs.

Q & A

Q. What analytical methods are recommended for identifying and characterizing N-Caffeoyl serotonin in plant extracts?

To identify this compound, researchers typically employ a combination of chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC) for separation and quantification, coupled with UV-Vis detection to confirm phenolic absorbance profiles.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to elucidate structural details, such as caffeoyl and serotonin moieties.

- Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.

For reproducibility, ensure solvent systems (e.g., acetonitrile/water with formic acid) are optimized for peak resolution .

Q. What biosynthetic pathways produce this compound in plants?

this compound is synthesized via hydroxycinnamoyltransferase-mediated conjugation of caffeoyl-CoA with serotonin. Key enzymes include phenylalanine ammonia-lyase (PAL) and tyrosine decarboxylase, which generate caffeic acid and serotonin precursors, respectively. Metabolomic studies in Ziziphus jujuba leaves revealed higher accumulation in younger foliage, suggesting developmental regulation of biosynthetic genes .

Q. What in vitro assays are used to evaluate the antioxidant activity of this compound?

Standard assays include:

- DPPH Radical Scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, with IC50 values indicating potency.

- Lipoxygenase (LOX) Inhibition : Quantifies suppression of linoleic acid peroxidation.

- Ferric Reducing Antioxidant Power (FRAP) : Assesses electron-donating capacity.

Control experiments should include ascorbic acid or Trolox as reference antioxidants, and results must be normalized to compound purity .

Advanced Research Questions

Q. How does this compound achieve selective COX-2 inhibition, and what experimental designs validate this specificity?

this compound’s selectivity for COX-2 over COX-1 is attributed to its structural mimicry of arachidonic acid’s binding pocket. Key validation approaches:

- Enzyme Inhibition Assays : Compare IC50 values for COX-1 vs. COX-2 using purified enzymes and fluorogenic substrates.

- Molecular Docking : Simulate binding affinities with COX-2’s catalytic site (e.g., Arg-120 and Tyr-355 residues).

- Cell-Based Models : Measure prostaglandin E2 (PGE2) suppression in LPS-induced macrophages, ensuring isoform-specific siRNA knockdown controls .

Q. What strategies mitigate variability in reported bioactivity data (e.g., IC50 discrepancies) for this compound?

Discrepancies often arise from:

- Assay Conditions : Buffer pH, temperature, and cofactor concentrations (e.g., heme availability in COX assays).

- Compound Purity : Validate via HPLC (>95% purity) and account for solvent effects (e.g., DMSO quenching radicals in antioxidant assays).

- Statistical Power : Use ≥3 biological replicates and report confidence intervals. Cross-validate findings with orthogonal assays (e.g., ELISA for PGE2 alongside fluorogenic COX assays) .

Q. How can researchers optimize experimental designs to study this compound’s neuroprotective mechanisms?

- In Vitro Models : Utilize SH-SY5Y neuronal cells under oxidative stress (H2O2 or rotenone-induced), with pre-treatment protocols to assess dose-dependent protection.

- Biomarkers : Measure glutathione (GSH), malondialdehyde (MDA), and caspase-3 activity.

- Pathway Analysis : Combine RNA-seq with pharmacological inhibitors (e.g., Akt or ERK blockers) to map signaling cascades. Ensure blinding and randomization in cell culture experiments to reduce bias .

Q. What computational tools are effective for predicting this compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.

- Metabolite Profiling : Simulate phase I/II metabolism via GLORY or MetabolExpert.

- Network Pharmacology : Integrate STRING or KEGG databases to identify potential off-target effects (e.g., serotonin receptor cross-reactivity) .

Methodological Challenges and Solutions

Q. How should researchers address low yields of this compound during extraction?

- Solvent Optimization : Test ethanol/water mixtures (70–80% ethanol) for improved solubility.

- Enzymatic Hydrolysis : Treat plant material with cellulase or pectinase to disrupt cell walls.

- Purification : Employ high-speed counter-current chromatography (HSCCC) with a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) for higher recovery rates .

Q. What criteria ensure ethical and rigorous reporting in preclinical studies of this compound?

- ARRIVE Guidelines : Detail animal welfare parameters (e.g., sample size justification, humane endpoints).

- Data Transparency : Share raw spectra, assay protocols, and statistical code via repositories like Zenodo.

- Conflict of Interest : Disclose funding sources and synthetic compound suppliers to avoid bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.